molecular formula C19H32 B14143014 (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene CAS No. 90130-70-4

(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene

Cat. No.: B14143014
CAS No.: 90130-70-4
M. Wt: 260.5 g/mol
InChI Key: OVZCIKHRKAWMCA-AJXYAKIRSA-N
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Description

(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is a polyunsaturated hydrocarbon with four conjugated double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired tetraene. Another method includes the use of cross-coupling reactions, such as the Suzuki or Heck reactions, which involve the coupling of alkenyl halides with alkenyl boronic acids or alkenyl stannanes under palladium catalysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts, such as palladium or nickel complexes, is common to facilitate the formation of the conjugated tetraene structure .

Chemical Reactions Analysis

Types of Reactions

(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: m-CPBA, OsO4

    Reducing Agents: Hydrogen gas with palladium or platinum catalysts

    Halogenating Agents: Br2, Cl2

Major Products Formed

    Epoxides: Formed through oxidation reactions

    Diols: Resulting from further oxidation of epoxides

    Saturated Hydrocarbons: Produced via hydrogenation

    Halogenated Derivatives: Formed through substitution reactions

Mechanism of Action

The mechanism of action of (3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, such as radicals or carbocations, which can further react with other molecules. The pathways involved often include electron transfer processes and the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E,6E,9E,11E)-Nonadeca-3,6,9,11-tetraene is unique due to its specific arrangement of conjugated double bonds, which imparts distinct electronic and structural properties. This uniqueness makes it valuable in the synthesis of advanced materials and in studies of reaction mechanisms involving conjugated systems .

Properties

CAS No.

90130-70-4

Molecular Formula

C19H32

Molecular Weight

260.5 g/mol

IUPAC Name

(3E,6E,9E,11E)-nonadeca-3,6,9,11-tetraene

InChI

InChI=1S/C19H32/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h5,7,11,13,16-19H,3-4,6,8-10,12,14-15H2,1-2H3/b7-5+,13-11+,18-16+,19-17+

InChI Key

OVZCIKHRKAWMCA-AJXYAKIRSA-N

Isomeric SMILES

CCCCCCC/C=C/C=C/C/C=C/C/C=C/CC

Canonical SMILES

CCCCCCCC=CC=CCC=CCC=CCC

Origin of Product

United States

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